
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines that play a significant role in the pharmaceutical industry due to their presence in various drugs and natural products . This compound, specifically, is characterized by the presence of two piperidine rings, each substituted with a methyl group.
准备方法
The synthesis of 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield piperidine derivatives in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization . Industrial production methods often involve continuous flow reactions and the use of Grignard reagents for efficient synthesis .
化学反应分析
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Cyclization: Intramolecular cyclization reactions can form various piperidine derivatives, often catalyzed by transition metals.
科学研究应用
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-1-(2-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, ion channels, and enzymes, modulating their activity. For instance, they can inhibit certain enzymes or block ion channels, leading to therapeutic effects such as pain relief or neuroprotection .
相似化合物的比较
4-Methyl-1-(2-methylpiperidin-3-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects on various cancers.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Known for its anti-inflammatory and immunosuppressive activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in various fields.
属性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
2-methyl-3-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-8-14(9-6-10)12-4-3-7-13-11(12)2/h10-13H,3-9H2,1-2H3 |
InChI 键 |
HQCARTJZYJORJH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2CCCNC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



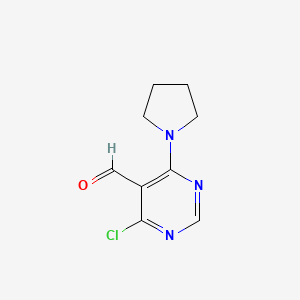
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
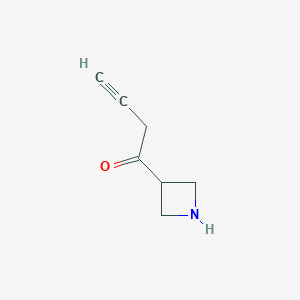
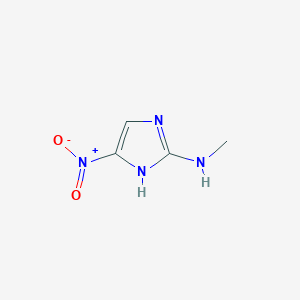
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
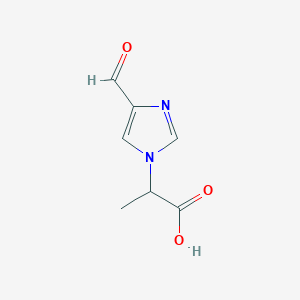
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
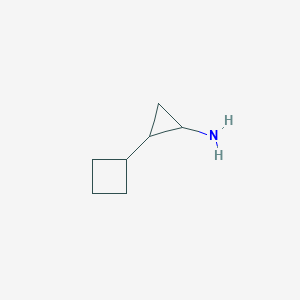
![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
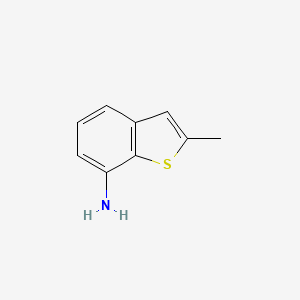
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)
methanol](/img/structure/B13180194.png)
